Authored by: [Your Name/Gemini], Senior Application Scientist
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to the Spectroscopic Data of 4-isopropyl-1H-pyrazole (NMR, IR)
Introduction
4-isopropyl-1H-pyrazole is a heterocyclic organic compound with a pyrazole ring substituted at the 4-position with an isopropyl group. As with many substituted pyrazoles, this molecule is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and unique physicochemical properties associated with the pyrazole scaffold.[1][2][3][4] A thorough spectroscopic analysis is fundamental to confirm the identity, purity, and structure of synthesized 4-isopropyl-1H-pyrazole. This guide provides a detailed technical overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in the analysis of closely related structures and fundamental principles of spectroscopy.
Molecular Structure and Spectroscopic Rationale
The structure of 4-isopropyl-1H-pyrazole dictates its spectroscopic signature. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The isopropyl group is an alkyl substituent. The key structural features to consider for spectroscopic analysis are:
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Pyrazole Ring Protons: The protons at positions 3 and 5 of the pyrazole ring.
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Isopropyl Group Protons: The methine (CH) and methyl (CH₃) protons.
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Pyrazole Ring Carbons: The carbons at positions 3, 4, and 5.
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Isopropyl Group Carbons: The methine (CH) and methyl (CH₃) carbons.
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N-H Bond: The proton on one of the nitrogen atoms in the pyrazole ring.
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C-H and C-N Bonds: Stretching and bending vibrations associated with these bonds.
The following sections will detail the expected spectroscopic data based on these features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-isopropyl-1H-pyrazole, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring NMR spectra for compounds like 4-isopropyl-1H-pyrazole is as follows:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 300 MHz or 500 MHz NMR spectrometer is suitable for obtaining high-resolution spectra.
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¹H NMR Acquisition:
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Spectral Width: 0-15 ppm
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Pulse Angle: 30-45°
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Relaxation Delay: 1-2 seconds
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Number of Scans: 16-32
-
-
¹³C NMR Acquisition:
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Spectral Width: 0-200 ppm
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Pulse Angle: 45°
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Relaxation Delay: 2-5 seconds
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Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. For ¹H NMR, integrate the peaks to determine proton ratios.
¹H NMR Spectral Data (Predicted)
The predicted ¹H NMR spectrum of 4-isopropyl-1H-pyrazole in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on data from various substituted pyrazoles.[5][6]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | ~12-13 | Broad Singlet | - | 1H |
| H-3, H-5 | ~7.5 | Singlet | - | 2H |
| CH (isopropyl) | ~3.0 | Septet | ~7.0 | 1H |
| CH₃ (isopropyl) | ~1.2 | Doublet | ~7.0 | 6H |
Interpretation of the ¹H NMR Spectrum:
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N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will appear as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.
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H-3 and H-5 Protons: Due to the symmetry of the 4-substituted pyrazole ring, the protons at positions 3 and 5 are chemically equivalent and will appear as a single singlet. In unsubstituted pyrazole, these protons appear at around 7.6 ppm. The isopropyl group at the 4-position is not expected to significantly alter this chemical shift.
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Isopropyl Protons: The isopropyl group will exhibit a characteristic pattern: a septet for the methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, and a doublet for the six methyl protons, coupled to the single methine proton. The coupling constant for this splitting is typically around 7.0 Hz.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum of 4-isopropyl-1H-pyrazole in CDCl₃ is detailed below. These predictions are based on the analysis of similar pyrazole structures.[1][2]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3, C-5 | ~135 |
| C-4 | ~120 |
| CH (isopropyl) | ~25 |
| CH₃ (isopropyl) | ~23 |
Interpretation of the ¹³C NMR Spectrum:
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C-3 and C-5 Carbons: Similar to the protons, the carbons at positions 3 and 5 are equivalent and will appear as a single resonance. Their chemical shift is expected in the aromatic region, typically around 135 ppm.
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C-4 Carbon: The carbon bearing the isopropyl group will also be in the aromatic region but at a slightly different chemical shift, predicted to be around 120 ppm.
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Isopropyl Carbons: The methine (CH) and methyl (CH₃) carbons of the isopropyl group will appear in the aliphatic region of the spectrum.
NMR Data Acquisition and Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
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Sample Preparation: The IR spectrum can be obtained using a Potassium Bromide (KBr) pellet for a solid sample or as a thin film on a salt plate for an oily sample.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
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Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
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Data Processing: The resulting interferogram is converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform.
IR Spectral Data (Predicted)
The characteristic IR absorption bands for 4-isopropyl-1H-pyrazole are predicted as follows, based on data from pyrazole and its derivatives.[7][8][9][10]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3150-3000 | N-H stretch | Medium, Broad |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2960-2850 | C-H stretch (aliphatic) | Strong |
| ~1550 | C=N stretch | Medium |
| ~1470 | C=C stretch (ring) | Medium |
| 1465, 1380 | C-H bend (aliphatic) | Medium |
| 900-675 | C-H out-of-plane bend (aromatic) | Strong |
Interpretation of the IR Spectrum:
-
N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration in pyrazoles, often broadened due to hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the isopropyl group will appear as strong bands just below 3000 cm⁻¹.
-
Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazole ring will give rise to absorptions in the 1600-1400 cm⁻¹ region.
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C-H Bends: The characteristic bending vibrations for the isopropyl group (at ~1465 and ~1380 cm⁻¹) and the out-of-plane bending of the aromatic C-H bonds are also expected.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for 4-isopropyl-1H-pyrazole. While based on expert interpretation of data from analogous compounds, these predictions offer a reliable benchmark for researchers and scientists working on the synthesis and characterization of this and related pyrazole derivatives. The provided experimental protocols and workflow diagrams serve as a practical guide for obtaining and interpreting the spectroscopic data necessary for unambiguous structural elucidation.
References
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-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. [Link]
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1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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4-Isopropyl-1H-pyrazol-3-amine. [Link]
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A vibrational assignment for pyrazole. [Link]
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- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (URL not available)
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
- Combination of 1H and 13C NMR Spectroscopy. (URL not available)
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
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Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. [Link]
-
FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). [Link]
-
Table of Characteristic IR Absorptions. [Link]
-
1-Isopropyl-4-nitro-1H-pyrazole. [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
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